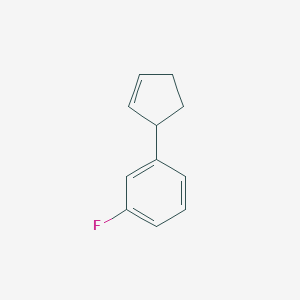
Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- is an organic compound with a unique structure that combines a benzene ring, a cyclopentene ring, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- typically involves the reaction of a fluorinated benzene derivative with a cyclopentene derivative. One common method is the Friedel-Crafts alkylation, where a fluorobenzene reacts with a cyclopentene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether, H2 with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic solution, KOtBu in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The cyclopentene ring can also contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 2-cyclopenten-1-yl-: Similar structure but lacks the fluorine atom.
3-Phenyl-1-cyclopentene: Another similar compound with a phenyl group instead of a fluorobenzene.
Uniqueness
Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity towards molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
369650-08-8 |
|---|---|
Fórmula molecular |
C11H11F |
Peso molecular |
162.20 g/mol |
Nombre IUPAC |
1-cyclopent-2-en-1-yl-3-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h1,3-4,6-9H,2,5H2 |
Clave InChI |
ORXFUUBAMXBSTK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















